molecular formula C21H25N3O4S B2904086 N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896269-86-6

N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2904086
CAS RN: 896269-86-6
M. Wt: 415.51
InChI Key: PFWBOUWZMDEXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is located on the outer mitochondrial membrane. TSPO is known to play a crucial role in the regulation of mitochondrial function, apoptosis, and neuroinflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.

Mechanism of Action

DPA-714 binds selectively to N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide on the outer mitochondrial membrane, which is upregulated in response to cellular stress and inflammation. This compound is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones and the maintenance of mitochondrial function. DPA-714 has been shown to modulate the activity of this compound, leading to a reduction in neuroinflammation and oxidative stress.
Biochemical and physiological effects:
DPA-714 has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of neurological disorders. DPA-714 has also been shown to improve mitochondrial function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DPA-714 is its high selectivity for N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, which allows for specific targeting of the protein in vivo. DPA-714 is also highly stable and can be easily synthesized in large quantities. However, one of the limitations of DPA-714 is its low affinity for this compound, which may limit its effectiveness in certain applications. Additionally, DPA-714 has a relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for the use of DPA-714 in scientific research. One area of interest is the development of new N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide ligands with higher affinity and selectivity for the protein. Another area of interest is the use of DPA-714 in combination with other drugs or therapies to enhance its effectiveness in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of DPA-714 and its potential applications in the diagnosis and treatment of neurological disorders.

Synthesis Methods

DPA-714 can be synthesized by the reaction of 2,6-dimethylphenyl isocyanate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine. The resulting oxalamide is then purified by column chromatography to obtain DPA-714 in high purity.

Scientific Research Applications

DPA-714 has been widely used in scientific research to study the role of N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide in various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used as a diagnostic tool for the detection of neuroinflammation in vivo using positron emission tomography (PET) imaging.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-8-6-9-16(2)19(15)23-21(26)20(25)22-14-17-10-7-13-24(17)29(27,28)18-11-4-3-5-12-18/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBOUWZMDEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.